Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is the cortisone reductase (11β-HSD1) enzyme . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response.
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, can activate or inhibit various biochemical pathways and enzymes
Pharmacokinetics
Its molecular weight of 18623 g/mol suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed
Biochemical Analysis
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced thiazole derivatives.
Substitution: Compounds with substituted nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-4-acetate
- 2-Amino-1,3-thiazole derivatives
- 2,2-Difluoroacetic acid derivatives
Uniqueness
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both the thiazole ring and the difluoroacetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c1-2-13-5(12)7(8,9)4-3-14-6(10)11-4/h3H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMSRIBYRPJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CSC(=N1)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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